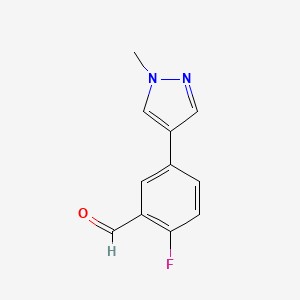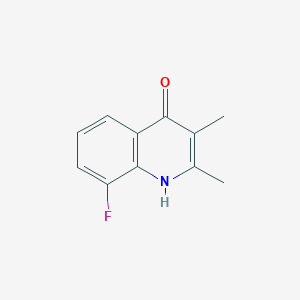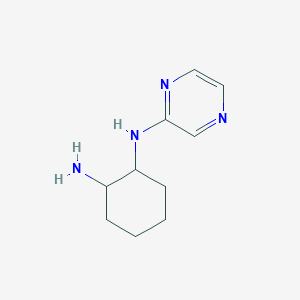![molecular formula C9H9ClN4O B1465731 6-氯-3-(四氢呋喃-3-基)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1248102-19-3](/img/structure/B1465731.png)
6-氯-3-(四氢呋喃-3-基)-[1,2,4]三唑并[4,3-b]哒嗪
描述
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
三唑并哒嗪衍生物已被研究作为潜在的抗菌剂。 这些化合物的独特结构使它们能够与细菌细胞中的各种酶和受体相互作用,有可能导致新一代抗生素的开发,以对抗多重耐药病原体 .
抗癌特性
三唑并哒嗪衍生物抑制细胞增殖的能力使它们成为抗癌药物开发的候选者。 它们与细胞靶标的相互作用可以破坏癌细胞的生长和存活,为新型肿瘤治疗提供了一种途径 .
抗抑郁和抗焦虑作用
像6-氯-3-(四氢呋喃-3-基)-[1,2,4]三唑并[4,3-b]哒嗪这样的化合物可能表现出中枢神经系统活性,有可能为抑郁症和焦虑症提供新的治疗方法。 三唑环是几种市售抗抑郁药物的共同特征 .
抗癫痫潜力
三唑并哒嗪衍生物的结构特征表明它们可以调节神经元兴奋性,并可用作抗癫痫剂。 目前市场上的一些抗癫痫药物中存在三唑环,支持了这种应用 .
抗炎和止痛应用
三唑并哒嗪衍生物的抗炎和止痛特性使它们成为治疗慢性疼痛和炎症性疾病的有趣候选者。 它们的作用机制可能涉及炎症途径的调节 .
酶抑制
这些化合物可以作为酶抑制剂,靶向参与疾病过程的特定酶。 这种应用对治疗各种疾病(包括代谢紊乱和癌症)具有意义 .
抗病毒活性
三唑并哒嗪衍生物已显示出抑制病毒复制的潜力,这可以用于开发新的抗病毒药物,尤其是针对已对现有治疗产生耐药性的病毒 .
药物设计和发现
三唑并哒嗪支架的多功能性允许设计具有特定药代动力学特性的分子。 这种适应性在药物发现的早期阶段至关重要,优化药物样特性至关重要 .
作用机制
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their heterocyclic structure, which contains two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to impact a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting metabolic pathways.
Cellular Effects
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation rates and increased apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the downregulation of metabolic pathways and changes in gene expression . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells.
Transport and Distribution
The transport and distribution of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its activity. This localization is essential for its function and can influence its efficacy in therapeutic applications.
属性
IUPAC Name |
6-chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUJCRUPNRPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


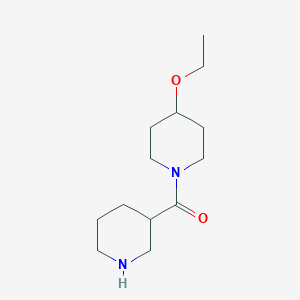
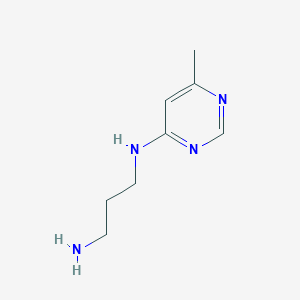
![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)
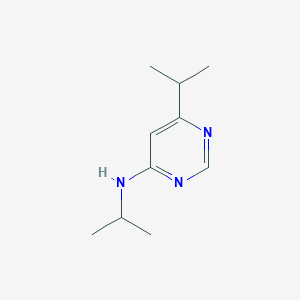
![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)
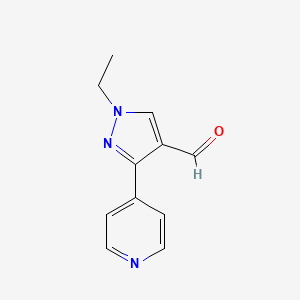
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)


